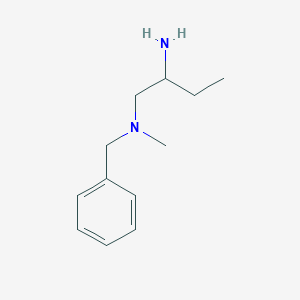

1-N-benzyl-1-N-methylbutane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Similar compounds such as methylamine and benzylamine have been studied . Methylamine, for instance, has been found to target the Ammonia channel in Escherichia coli

Mode of Action

It’s known that amines can act as bases and nucleophiles due to the lone pair of electrons on the nitrogen atom . This allows them to participate in a variety of chemical reactions, including addition-elimination reactions . More research is needed to elucidate the specific interactions of (2-Aminobutyl)(Benzyl)Methylamine with its targets.

Biochemical Pathways

Related compounds such as benzyl nitrile have been found to be generated from l-phenylalanine via phenylacetaldoxime in tea

Pharmacokinetics

Related compounds such as trk-820 have been studied, and it was found that 17-n-dealkylation and conjugation (3-o-b-d-glucuronide formation) are major metabolic pathways for detoxification . More research is needed to outline the specific ADME properties of (2-Aminobutyl)(Benzyl)Methylamine.

Result of Action

A study on a similar compound, n,n-bis (5-ethyl-2-hydroxybenzyl) methylamine, found that it suppressed nectin2-induced activation of emt signaling, suggesting potential anti-metastatic effects in lung cancer

Action Environment

It’s known that the basicity and nucleophilicity of amines can be modified by steric hindrance or resonance stabilization

Biochemical Analysis

Biochemical Properties

It is known that amines, such as (2-Aminobutyl)(benzyl)methylamine, can act as weak organic bases . . This suggests that (2-Aminobutyl)(benzyl)methylamine could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

Amines are known to have various effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on its structure, it could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Metabolic Pathways

The metabolic pathways involving (2-Aminobutyl)(benzyl)methylamine are not well-documented. Amines are known to be involved in various metabolic pathways. For instance, they can be formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .

Properties

IUPAC Name |

1-N-benzyl-1-N-methylbutane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-3-12(13)10-14(2)9-11-7-5-4-6-8-11/h4-8,12H,3,9-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRQBWNNCPAUFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN(C)CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide](/img/structure/B2790208.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2790216.png)

![3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide](/img/structure/B2790219.png)

![4-cyclopropyl-6-(2-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2790220.png)

![11,13-Dimethyl-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraene-10,12-dione](/img/structure/B2790222.png)

![2-(2,5-difluorophenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2790225.png)